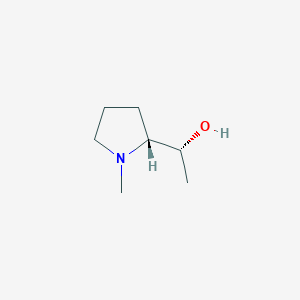
1,1,1,3,3,3-Hexafluoro-2,2-bis(4-ethynylphenyl)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Perfluoropropane-2,2-diyl)bis(ethynylbenzene) is a fluorinated aromatic compound characterized by the presence of ethynyl groups attached to benzene rings, which are further connected through a perfluoropropane bridge. This compound is of interest due to its unique chemical properties, including high thermal stability and resistance to chemical degradation, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Perfluoropropane-2,2-diyl)bis(ethynylbenzene) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,4’-(Perfluoropropane-2,2-diyl)dibromobenzene.
Sonogashira Coupling Reaction: The dibromobenzene derivative undergoes a Sonogashira coupling reaction with ethynylbenzene in the presence of a palladium catalyst, copper iodide, and a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at elevated temperatures.
Purification: The resulting product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 4,4’-(Perfluoropropane-2,2-diyl)bis(ethynylbenzene) undergoes various chemical reactions, including:
Substitution Reactions: The ethynyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Polymerization Reactions: The ethynyl groups can undergo polymerization reactions, forming high-performance polymers with enhanced thermal and mechanical properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Polymerization Reactions: Catalysts such as transition metal complexes or radical initiators under controlled temperature and pressure conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted derivatives with various functional groups.
Oxidation Reactions: Introduction of hydroxyl or carbonyl groups, leading to the formation of alcohols, ketones, or aldehydes.
Polymerization Reactions: High-performance polymers with enhanced thermal stability and mechanical strength.
Scientific Research Applications
4,4’-(Perfluoropropane-2,2-diyl)bis(ethynylbenzene) finds applications in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of advanced materials, including high-performance polymers and fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of high-performance coatings, adhesives, and electronic materials due to its thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4,4’-(Perfluoropropane-2,2-diyl)bis(ethynylbenzene) involves its interaction with molecular targets through its ethynyl and aromatic groups. The compound can form stable complexes with metal ions, facilitating catalytic reactions. Additionally, its fluorinated backbone provides resistance to oxidative and thermal degradation, making it suitable for high-temperature applications.
Comparison with Similar Compounds
4,4’-(Perfluoropropane-2,2-diyl)bis(methylbenzene): Similar structure but with methyl groups instead of ethynyl groups.
4,4’-(Perfluoropropane-2,2-diyl)dibenzoic acid: Contains carboxylic acid groups instead of ethynyl groups.
4,4’-(Perfluoropropane-2,2-diyl)bis(4,1-phenyleneoxy): Features ether linkages instead of ethynyl groups.
Uniqueness: 4,4’-(Perfluoropropane-2,2-diyl)bis(ethynylbenzene) is unique due to the presence of ethynyl groups, which impart distinct reactivity and the ability to undergo polymerization reactions. Its fluorinated backbone provides exceptional thermal stability and resistance to chemical degradation, making it valuable in applications requiring high-performance materials.
Properties
CAS No. |
92455-16-8 |
|---|---|
Molecular Formula |
C19H10F6 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
1-ethynyl-4-[2-(4-ethynylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzene |
InChI |
InChI=1S/C19H10F6/c1-3-13-5-9-15(10-6-13)17(18(20,21)22,19(23,24)25)16-11-7-14(4-2)8-12-16/h1-2,5-12H |
InChI Key |
BVNMLMLFJNGYIZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C#C)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-(1R,3s,5S)-N-benzyl-N,1,5-trimethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12946860.png)

![(S)-tert-Butyl 2-(cyanomethyl)-4-(2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B12946870.png)
![5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B12946873.png)
![2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B12946883.png)
![2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine](/img/structure/B12946889.png)
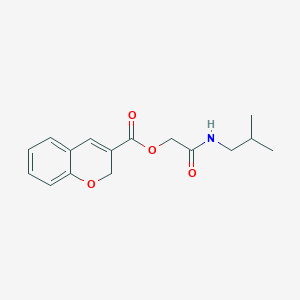

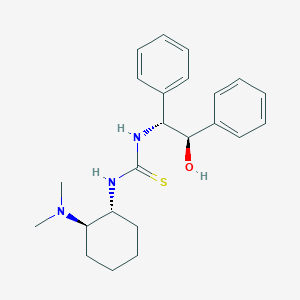
![Methyl 8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12946898.png)
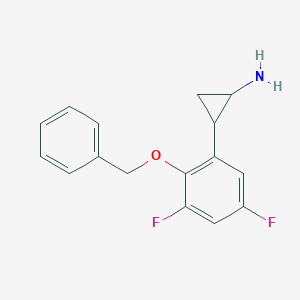
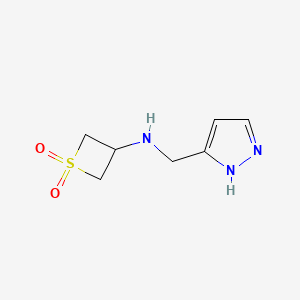
![1-[2-(Nonylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12946918.png)
